molecular formula C17H15N3O3S B4313030 ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B4313030
M. Wt: 341.4 g/mol
InChI Key: IHZNTQKSXACDQO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-cyano-2-methyl-7-pyridin-3-yl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[3,2-b]pyran ring system, which is a fused ring structure combining thiophene and pyran rings. The presence of various functional groups, including amino, cyano, and carboxylate, makes this compound highly versatile and reactive, lending itself to a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction yields the desired thieno[3,2-b]pyran ring system with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-cyano-2-methyl-7-pyridin-3-yl-7H-thieno[3,2-b]pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 5-amino-6-cyano-2-methyl-7-pyridin-3-yl-7H-thieno[3,2-b]pyran-3-carboxylate has numerous applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its reactivity and functional group diversity make it valuable in organic synthesis and materials science.

    Biology: In biological research, the compound can be used to study enzyme interactions, cellular pathways, and as a potential lead compound for drug discovery.

    Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the cyano group can participate in π-π interactions with aromatic residues. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-amino-6-cyano-2-methyl-7-pyridin-3-yl-7H-thieno[3,2-b]pyran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features, such as fused ring systems and functional groups, but differ in their specific arrangements and substituents. The uniqueness of ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate lies in its combination of a thieno[3,2-b]pyran ring with a pyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-6-cyano-2-methyl-7-pyridin-3-yl-7H-thieno[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-3-22-17(21)12-9(2)24-15-13(10-5-4-6-20-8-10)11(7-18)16(19)23-14(12)15/h4-6,8,13H,3,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZNTQKSXACDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=CN=CC=C3)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 2
ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 3
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ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 4
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ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 5
ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 6
ethyl 5-amino-6-cyano-2-methyl-7-(pyridin-3-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

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